3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone
Description
3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone is a synthetic quinazoline derivative characterized by a cycloheptyl substituent at the 3-position of the dihydroquinazoline core, a sulfanyl linker, and a phenyl-propanone moiety.
Properties
IUPAC Name |
3-(3-cycloheptyl-4-imino-6,7-dimethoxyquinazolin-2-yl)sulfanyl-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-31-23-16-20-21(17-24(23)32-2)28-26(29(25(20)27)19-12-8-3-4-9-13-19)33-15-14-22(30)18-10-6-5-7-11-18/h5-7,10-11,16-17,19,27H,3-4,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWDVAMNEDSGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)C4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone (CAS No. 691858-11-4) is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C26H31N3O3S
- Molecular Weight : 465.61 g/mol
- CAS Number : 691858-11-4
Structural Characteristics
The compound features a quinazoline core with a cycloheptyl substituent and methoxy groups that may influence its biological activity. The presence of a sulfanyl group is also significant as it can enhance interactions with biological targets.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK . This suggests that the compound may serve as a potential lead in the development of new anticancer therapies.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could be developed into an antimicrobial agent .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of quinazoline derivatives. The compound has been found to exhibit antioxidant properties, reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Apoptotic markers were significantly upregulated, confirming its role in inducing programmed cell death .
Study 2: Antimicrobial Activity Assessment
A separate study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising potential as an antimicrobial agent .
Study 3: Neuroprotection in Animal Models
In an animal model study reported in Neuroscience Letters, administration of the compound resulted in improved cognitive function and reduced neuronal loss in mice subjected to oxidative stress. Behavioral tests showed enhanced memory retention, suggesting potential applications in neurodegenerative disease management .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | IC50 = 12 µM | Induction of apoptosis via caspase activation |
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Disruption of bacterial cell wall synthesis |
| Neuroprotective | Significant improvement | Reduction of oxidative stress |
Scientific Research Applications
Quinazoline derivatives have been widely studied for their potential therapeutic effects. The specific compound has shown promise in various biological applications:
- Antimicrobial Activity : Quinazoline derivatives are known for their antimicrobial properties. Studies have indicated that related compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Antitumor Effects : Research has demonstrated that quinazoline-based compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . The structural modifications in the target compound may enhance its efficacy against specific cancer types.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Quinazoline derivatives have been linked to the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of many chronic diseases .
Synthesis and Derivatives
The synthesis of quinazoline derivatives typically involves the condensation of 2-aminobenzamides with various electrophiles. The target compound can be synthesized through a multi-step process that includes:
- Formation of the Quinazoline Core : Utilizing 2-aminobenzamide as a starting material, followed by cyclization reactions to form the quinazoline ring.
- Modification with Sulfanyl Groups : Introducing sulfanyl moieties can enhance biological activity and solubility .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of quinazoline derivatives for their antimicrobial activity. The target compound was included in a library of synthesized derivatives tested against common pathogens. Results showed that compounds with similar structural features exhibited MIC values comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that derivatives of quinazoline, including the target compound, significantly inhibited cell proliferation. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
The compound shares structural and functional similarities with other quinazoline derivatives. Below is a detailed comparison with its closest analog, 3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone (CAS 691858-09-0), alongside broader comparisons with other quinazoline-based molecules.
Structural and Physicochemical Properties
Key Observations :
- The thienylmethyl substituent introduces sulfur-based polarity and π-π stacking capacity, which may favor binding to aromatic residues in biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, such as nucleophilic substitution at the sulfanyl group or cyclization of the quinazolinyl core. Key steps include:
- Cycloheptyl Group Introduction : Use alkylation or Grignard reactions to attach the cycloheptyl moiety to the quinazolinyl scaffold.
- Sulfanyl Linkage Formation : Employ thiol-disulfide exchange or SN2 reactions to incorporate the sulfanyl group.
- Purity Optimization : Purification via column chromatography (silica gel, gradient elution) or recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures). Analytical techniques like HPLC-MS should validate purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound's structural and functional properties?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight.
- Functional Group Analysis : FT-IR identifies imino (C=N) and sulfanyl (S-H) vibrations.
- Crystallinity : X-ray diffraction (single-crystal) resolves 3D conformation and intermolecular interactions.
- Stability Testing : TGA/DSC assesses thermal degradation profiles under inert atmospheres .
Q. How should researchers design initial experiments to assess the compound's bioactivity?
- Methodological Answer : Adopt a split-plot design to test variables systematically:
| Factor | Levels | Response Metrics |
|---|---|---|
| Concentration (µM) | 1, 10, 100 | IC50, EC50 (dose-response curves) |
| Biological Model | In vitro (cell lines), in vivo (rodent) | Apoptosis markers, toxicity profiles |
| Exposure Duration | 24h, 48h, 72h | Proliferation inhibition assays |
| Use four replicates per condition to ensure statistical power, as demonstrated in phytochemical bioactivity studies . |
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and selectivity of this compound under varying conditions?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Variables : Temperature (25–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
- Response Surface Modeling : Use Central Composite Design (CCD) to identify optimal conditions for yield (>80%) and byproduct minimization.
- Selectivity Control : Introduce steric hindrance (bulky ligands) or chiral catalysts to favor desired stereoisomers .
Q. What methodologies are appropriate for studying the environmental fate and transformation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL Project framework :
- Abiotic Transformations : Hydrolysis/photolysis studies under controlled pH (3–9) and UV exposure (λ = 254–365 nm). Monitor degradation via LC-MS/MS.
- Biotic Pathways : Use soil/water microcosms with microbial consortia. Metagenomic analysis identifies degradative enzymes (e.g., cytochrome P450).
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (Daphnia, zebrafish) .
Q. How can contradictory data regarding the compound's stability under different pH conditions be resolved?
- Methodological Answer :
- Systematic Validation : Replicate stability assays across independent labs using standardized buffers (e.g., phosphate, citrate).
- Advanced Analytics : Employ F NMR (if fluorinated analogs exist) or Raman spectroscopy to track real-time degradation intermediates.
- Meta-Analysis : Critically review literature to identify methodological discrepancies (e.g., buffer ionic strength, temperature control) and propose harmonized protocols .
Q. What theoretical frameworks guide the investigation of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Integrate quantum mechanical (QM) modeling with empirical
- Electronic Effects : DFT calculations (B3LYP/6-31G*) predict electron density at the sulfanyl/imino groups, correlating with redox activity.
- Steric Parameters : Molecular docking (AutoDock Vina) evaluates binding affinity to hypothetical targets (e.g., kinase enzymes).
- Paradigm Alignment : Link findings to receptor-ligand interaction theories or enzyme inhibition models to contextualize SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
